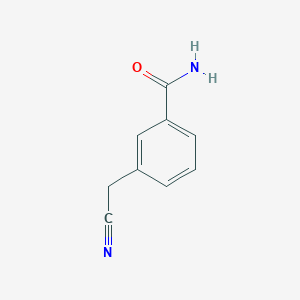

3-(Cyanomethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

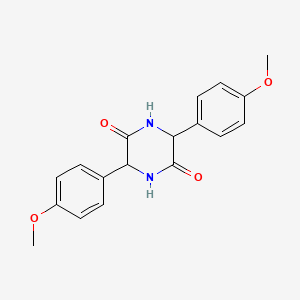

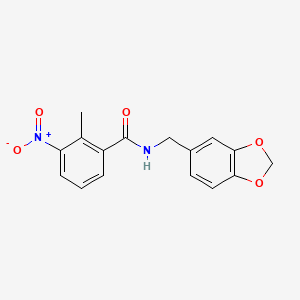

3-(Cyanomethyl)benzamide (3-CMB), also known as 3-cyano-4-methylbenzamide, is an organic compound belonging to the class of amides. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. 3-CMB is a useful synthetic intermediate for the preparation of various compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry : Benzamides, including derivatives like 3-(Cyanomethyl)benzamide, are widely used in medicinal chemistry. They serve as intermediates in the synthesis of various medicinal compounds and exhibit biological actions for the treatment of disorders such as anti-microbial, anti-malarial, anti-cancer, anti-HIV, anti-viral, anti-amoebic, and anti-psychotic activities. The study by Sk. Ammaji et al. (2019) specifically focuses on the synthesis and characterization of ortho-amino substituted benzamide derivatives and their applications in medicinal chemistry, including their potential anti-microbial activities (Sk. Ammaji et al., 2019).

Applications in Imaging and Radiotherapy : Benzamide derivatives are used in imaging melanoma and melanoma metastases. For instance, the paper by D. Oltmanns et al. (2009) discusses how benzamides have been developed for molecular imaging and as transporters for cytostatic agents and enzyme inhibitors. These compounds have shown promising results in imaging and therapeutic applications for melanoma (D. Oltmanns et al., 2009).

Use in Drug Discovery and Development : Benzamides are valuable in drug discovery, particularly in the development of inhibitors for enzymes and receptors. The research by M. R. Purnell and W. Whish (1980) highlights the discovery of benzamides as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This finding has implications in cancer research and treatment (M. R. Purnell & W. Whish, 1980).

Chemical Synthesis and Catalysis : In the field of chemical synthesis and catalysis, benzamides have been used as catalysts or intermediates in various chemical reactions. For example, the study by Sunliang Cui et al. (2013) focuses on the Rh(III)-catalyzed C–H activation/[4 + 3] cycloaddition of benzamides and vinylcarbenoids, which is significant for synthesizing azepinones (Sunliang Cui et al., 2013).

Supramolecular Chemistry : Benzamides are also utilized in supramolecular chemistry for self-assembly into nanometer-sized structures. The review by S. Cantekin et al. (2012) discusses the use of benzene-1,3,5-tricarboxamides (BTAs), a class of benzamides, in various applications ranging from nanotechnology to polymer processing and biomedical applications (S. Cantekin et al., 2012).

properties

IUPAC Name |

3-(cyanomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYRAILBOJTIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyanomethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)